(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

Beschreibung

Structural Identification and Nomenclature

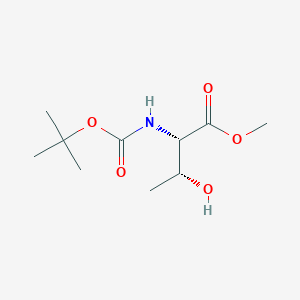

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₀H₁₉NO₅ and a molecular weight of 233.26 g/mol . Its IUPAC name reflects its stereochemistry: the (2S,3R) configuration denotes the spatial arrangement of substituents around carbons 2 and 3 of the butanoate backbone. The tert-butoxycarbonyl (Boc) group, a staple in organic synthesis, protects the amine functionality, while the methyl ester modifies the carboxyl group .

The compound’s structure can be dissected as follows:

- Backbone : A four-carbon chain (butanoate) with hydroxyl (-OH) and Boc-protected amino (-NHBoc) groups at positions 3 and 2, respectively.

- Protecting groups :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₅ |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 79479-07-5 |

| SMILES | CC@@HC@HC(OC)=O |

| Optical Rotation (α) | -32° (c=1 in EtOH) |

This structural complexity enables its use in peptide synthesis, where orthogonal protection strategies are critical .

Historical Development of N-Boc Protected Amino Acid Derivatives

The introduction of the Boc group in the 1960s revolutionized peptide synthesis by enabling selective amine protection. Developed as part of Bruce Merrifield’s solid-phase peptide synthesis (SPPS) methodology, Boc chemistry addressed the need for acid-labile protecting groups compatible with iterative coupling cycles . Unlike earlier carbobenzoxy (Cbz) groups, Boc could be removed under mildly acidic conditions (e.g., trifluoroacetic acid) without disrupting side-chain protections or resin linkages .

Key milestones include:

- 1963 : Merrifield’s SPPS protocol using Boc for N^α^-protection .

- 1967 : Adoption of hydrogen fluoride (HF) for final deprotection, enabling synthesis of complex peptides like ribonuclease A .

- 1980s–2000s : Refinement of Boc-based strategies for proteins such as HIV-1 protease .

The Boc group’s compatibility with diverse solvents (e.g., THF, acetonitrile) and bases (e.g., DMAP, sodium bicarbonate) further solidified its role in organic chemistry . Today, Boc-protected amino acids like this compound remain indispensable for constructing peptide therapeutics and bioactive molecules .

Stereochemical Significance of (2S,3R) Configuration

The (2S,3R) configuration is critical to the compound’s biological relevance and synthetic utility. Threonine, its parent amino acid, exists in four stereoisomers, but only (2S,3R)-threonine is naturally occurring and incorporated into proteins . This stereochemistry arises from threonine’s two chiral centers, which govern its hydrogen-bonding patterns and tertiary structure interactions in peptides .

In synthetic contexts, the (2S,3R) configuration ensures:

- Orthogonality : Compatibility with Boc/Fmoc protection schemes in SPPS .

- Stereoselective coupling : Minimizes epimerization during peptide bond formation .

- Conformational stability : The hydroxyl group at C3 participates in intramolecular hydrogen bonds, stabilizing β-turn motifs in peptides .

Studies using scanning tunneling microscopy (STM) have revealed that (2S,3R)-threonine derivatives form distinct self-assembled structures (e.g., triangular vs. chain-like) on metal surfaces, highlighting the role of stereochemistry in supramolecular organization .

Relationship to Parent Amino Acid (Threonine)

This compound is derived from L-threonine, an essential α-amino acid with the formula C₄H₉NO₃. Key modifications include:

- N-Boc protection : Substitutes the amino group’s hydrogen with a Boc moiety, enhancing stability during synthesis .

- Methyl esterification : Converts the carboxylate to a methyl ester, preventing unwanted side reactions .

Threonine’s hydroxyl group remains unmodified, allowing it to participate in post-translational modifications (e.g., O-glycosylation) in downstream applications . The Boc-protected derivative is particularly valuable in peptide synthesis, where it serves as a building block for incorporating threonine residues without side-chain interference .

Position in Organic Chemistry Literature

This compound occupies a niche in three research domains:

- Peptide Synthesis : As a Boc-protected threonine derivative, it enables residue-specific incorporation into peptides. For example, it has been used in the synthesis of interleukin-3 and HIV-1 protease analogs .

- Protecting Group Chemistry : Studies on Boc deprotection mechanisms (e.g., TFA vs. HCl) frequently cite this compound as a model substrate .

- Stereochemical Analysis : Its (2S,3R) configuration has been analyzed via X-ray crystallography and STM to elucidate chiral recognition phenomena .

Recent advances include its use in Brønsted acidic deep eutectic solvents (DES) for eco-friendly Boc removal, reducing reliance on hazardous reagents like TFA .

Eigenschaften

IUPAC Name |

methyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMWAPNVRMDIPS-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463764 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79479-07-5 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

BOC-THR-OME, also known as Boc-L-Threonine methyl ester or (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, is a complex compound that has been used in the synthesis of peptides. The primary targets of BOC-THR-OME are the enzymes involved in peptide synthesis, such as trypsin.

Mode of Action

BOC-THR-OME interacts with its targets by serving as a substrate for the model reactions of chemo-enzymatic semisynthesis of human insulin. It is designed to mimic the aminolysis reaction between the acyl-enzyme intermediate and H-Thr-OMe. The reaction proceeds via transesterification (O-O-Acyl transfer) reaction, forming a precursor of the human insulin methyl ester, and intramolecular rearrangement by aminolysis (O-N-Acyl migration) with the human insulin methyl ester creation.

Biochemical Pathways

The biochemical pathways affected by BOC-THR-OME are primarily those involved in the synthesis of peptides, particularly insulin. The compound plays a crucial role in the chemo-enzymatic semisynthesis of human insulin, contributing to the acyl transfer and acyl migration processes.

Result of Action

The result of BOC-THR-OME’s action is the successful synthesis of peptides, such as human insulin. By serving as a substrate in the chemo-enzymatic semisynthesis process, BOC-THR-OME contributes to the formation of the human insulin methyl ester.

Action Environment

The action of BOC-THR-OME is influenced by various environmental factors, including the conditions of the synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficacy and stability of BOC-THR-OME in peptide synthesis.

Biologische Aktivität

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, also known as Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate, is a compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H19NO5

- Molecular Weight : 219.24 g/mol

- CAS Number : 79479-07-5

- Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is crucial for its stability and reactivity in biological systems.

The biological activity of this compound primarily involves its role as a substrate or inhibitor in various enzymatic pathways. Its structural similarity to amino acids allows it to interact with enzymes involved in metabolic processes, particularly those related to amino acid metabolism and protein synthesis.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression through chromatin remodeling. HDAC inhibitors have shown promise in cancer therapy by promoting apoptosis in cancer cells and enhancing the effects of other anticancer agents .

Biological Activity and Therapeutic Applications

-

Anticancer Activity :

- Studies have demonstrated that compounds similar to this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, analogs of this compound showed significant inhibition of HDAC activity, leading to increased acetylation of histones and tumor suppressor proteins .

- Neuroprotective Effects :

Case Study 1: HDAC Inhibition and Cancer Therapy

In a study published by Maolanon et al., various azumamide analogs were synthesized and tested for their HDAC inhibitory activity. The removal of specific substituents from the azumamide structure significantly impacted their potency against different HDAC isoforms. The findings suggest that modifications to the molecular structure can enhance selectivity and efficacy against specific cancer types .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models has shown that treatment with HDAC inhibitors leads to improved cognitive function and reduced neuroinflammation. These studies highlight the potential of this compound as a candidate for further development in treating neurodegenerative diseases .

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, allowing for selective reactions during peptide coupling processes. This compound can thus be incorporated into various peptide sequences to enhance stability and bioactivity.

Drug Development

The compound is utilized in the design of new therapeutic agents. Its structure mimics natural amino acids, making it suitable for incorporation into biologically active molecules. Research has shown that derivatives of this compound exhibit potential anti-inflammatory and immunomodulatory effects, which are being explored for therapeutic use in conditions such as autoimmune diseases and cancer .

Chiral Synthesis

As a chiral building block, this compound plays a crucial role in asymmetric synthesis. Its chirality allows chemists to create enantiomerically pure compounds, which are essential in the pharmaceutical industry due to the differing biological activities of enantiomers .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to generate the free amine. This reaction is critical for subsequent functionalization.

Example :

In a synthesis of NMDA receptor modulators, the Boc group was removed using TFA in DCM, followed by neutralization with NaHCO₃ and purification via silica chromatography .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid, often under basic conditions.

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Saponification | NaOH in MeOH/H₂O (1:1) at RT for 12 hours | Conversion to (2S,3R)-2-((Boc)amino)-3-hydroxybutanoic acid | 85–90% | , |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Coupling Reactions

The hydroxyl and amine groups participate in coupling reactions to form amides or esters.

Amide Bond Formation

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Peptide coupling | EDCI/HOBt, NMM in DMF at 0°C → RT | Formation of benzimidazole derivatives | 69% |

Example :

In the synthesis of terf-butyl [(1R,2R)-1-(5-tert-butyl-1H-benzimidazol-2-yl)-2-hydroxypropyl]carbamate, the compound reacted with 4-tert-butyl-1,2-diaminobenzene using EDCI and HOBt .

Silylation of the Hydroxyl Group

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| TBS protection | TBSOTf, 2,6-lutidine in DCM at 0°C | (2S,3S)-3-(TBS-oxy)butanoate | 95% |

Note : Silylation enhances solubility in nonpolar solvents and prevents undesired side reactions during subsequent steps .

Asymmetric Hydrogenation

The compound serves as a precursor in catalytic hydrogenation to install stereocenters.

| Reaction | Catalyst | Conditions | Outcome | ee | Source |

|---|---|---|---|---|---|

| Ru-catalyzed hydrogenation | [Ru((R)-Synphos)]Br₂ | 13 bar H₂, 50°C in CH₂Cl₂/MeOH | (2S,3R)-β-hydroxy ester | >99.9% |

Key Finding :

Dynamic kinetic resolution under hydrogenation conditions achieved high enantioselectivity, critical for synthesizing chiral building blocks .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone for further derivatization.

| Reaction | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Dess-Martin oxidation | Dess-Martin periodinane | RT in DCM | β-keto ester | 87% |

Application :

The resulting β-keto ester is used in Claisen condensations to construct complex macrolide frameworks .

Enzymatic Resolution

Enantiomeric enrichment via enzymatic hydrolysis has been reported for related compounds.

| Reaction | Enzyme | Conditions | Outcome | ee | Source |

|---|---|---|---|---|---|

| Hydrolysis | Lipase B (Candida antarctica) | pH 7.0, 37°C | (2S,3R)-enantiomer | 91% |

Limitation : Requires optimization of solvent and temperature to minimize racemization .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Diastereomers

Differences in stereochemistry significantly influence reactivity and biological activity:

Impact: The (2S,3R) configuration is often preferred in drug synthesis for its compatibility with natural amino acid chirality, whereas diastereomers may exhibit reduced bioactivity or unintended metabolic pathways .

Variants with Different Protecting Groups

The Boc group can be replaced with other protecting moieties, altering stability and deprotection conditions:

Applications : Boc is favored for solution-phase synthesis, while Fmoc is standard in SPPS due to orthogonal deprotection strategies .

Functional Group Modifications

Substituent changes at the amino, hydroxyl, or ester positions alter physicochemical and pharmacological properties:

| Compound Name | Structural Variation | Key Differences |

|---|---|---|

| (2S,3R)-Methyl 2-((Boc)amino)-3-methoxybutanoate | Methoxy instead of hydroxy | Reduced hydrogen-bonding capacity; altered solubility and enzyme interactions |

| (2S,3R)-Methyl 2-((Boc)amino)-3-ethoxybutanoate | Ethoxy substitution | Increased lipophilicity; modified metabolic stability |

| (2S,3R)-Methyl 3-((Boc)amino)-2-hydroxy-3-phenylpropanoate | Phenyl group at C3 | Enhanced steric bulk; potential for targeting aromatic receptor sites |

Biological Implications : Hydroxy-to-alkoxy substitutions reduce polarity, impacting membrane permeability and bioavailability .

Amino Acid Backbone Modifications

Extended or branched chains influence conformational flexibility:

Synthetic Utility: Longer backbones (e.g., pentanoates) are used in macrocyclic peptides, while methyl branches enhance rigidity .

Research Findings and Data

Spectral and Analytical Comparisons

- Chiral Purity: (2S,3R)-Methyl 2-((Boc)amino)-3-hydroxybutanoate is validated via chiral HPLC (≥95% ee), whereas diastereomers like (2S,3S) show distinct retention times .

- Mass Spectrometry : HRMS data confirm molecular ions at m/z 262.12 (M+H⁺) for the target compound, differing from analogs with halogen or phenyl substitutions .

Vorbereitungsmethoden

Standard Boc Protection Using Boc₂O

Reagents :

-

L-Threonine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine, sodium hydroxide)

-

Solvent: Water/acetone or THF/H₂O mixtures

Procedure :

-

Dissolve L-threonine in a 1:1 mixture of water and acetone.

-

Add Boc₂O (1.1–1.2 equivalents) at 0–5°C under stirring.

-

Adjust pH to 8–9 using aqueous sodium hydroxide or triethylamine.

-

Stir at 20–25°C for 4–6 hours.

-

Acidify to pH 2–3 with citric acid, extract with ethyl acetate, and crystallize using petroleum ether.

Alternative Protection Methods

-

Trimethyloxonium Tetrafluoroborate Methylation : Used in multi-step syntheses for complex intermediates, requiring dichloromethane or acetonitrile as solvents at −5°C to +5°C.

-

Enzymatic Protection : Emerging methods using lipases in non-aqueous media, though less common for industrial applications.

Methyl Esterification of Boc-L-Threonine

Esterification of the carboxylic acid group is typically achieved via acid-catalyzed reactions or silylation.

TMSCl/MeOH Method

Reagents :

-

Boc-L-threonine

-

Trimethylsilyl chloride (TMSCl)

-

Methanol

Procedure :

Thionyl Chloride/MeOH Method

Reagents :

-

Thionyl chloride (SOCl₂)

-

Methanol

Procedure :

-

Reflux Boc-L-threonine in methanol with SOCl₂ (1.5 equivalents).

-

Maintain temperature at −5°C to 0°C during reagent addition.

Industrial-Scale Synthesis

Telescoped Methylation-Cyclization

Process :

-

Methylate Boc-protected intermediates using trimethyloxonium tetrafluoroborate in dichloromethane at −5°C.

-

Directly subject the crude product to cyclization under basic conditions (e.g., NaOH) without isolation.

Advantages :

Continuous Flow Reactor Systems

Alternative Synthetic Routes

Resolution of Racemic Mixtures

Solid-Phase Peptide Synthesis (SPPS)

-

Resin : Wang or Rink amide resin.

-

Coupling Reagents : HATU or DIC/HOBt.

Comparative Analysis of Methods

Critical Parameter Optimization

Stereochemical Integrity

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, and how can stereochemical integrity be maintained?

- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by stereoselective hydroxylation. Key steps include:

- Amino Protection : Use Boc anhydride under basic conditions (e.g., NaHCO₃) to protect the amine, ensuring minimal racemization .

- Hydroxylation : Employ Sharpless asymmetric dihydroxylation or enzymatic catalysis to achieve the (2S,3R) configuration. Monitor enantiomeric excess via chiral HPLC or polarimetry .

- Esterification : Methyl ester formation using methanol and a mild acid catalyst (e.g., HCl in MeOH) to avoid Boc-deprotection .

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify backbone structure and stereochemistry (e.g., δ 1.21–1.27 ppm for tert-butyl protons, δ 3.9–3.96 ppm for hydroxy-bearing methine) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (monoclinic system, space group C2) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₉NO₅: 217.26) .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (GHS H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can competing side reactions (e.g., Boc-deprotection or ester hydrolysis) be minimized during synthesis?

- Optimization Strategies :

- pH Control : Maintain mildly acidic conditions (pH 4–5) during esterification to prevent premature Boc cleavage .

- Low-Temperature Reactions : Conduct hydroxylation below 0°C to suppress racemization .

- Protecting Group Alternatives : Compare Boc with Fmoc for pH-sensitive applications .

Q. What experimental approaches resolve contradictions between NMR and crystallographic data for stereochemical assignments?

- Cross-Validation Methods :

- NOESY NMR : Detect spatial proximity of protons (e.g., hydroxy and methyl groups) to infer relative configuration .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration when X-ray data is unavailable .

- Computational Modeling : Compare experimental data with DFT-calculated NMR shifts or crystal packing simulations .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Stability Studies :

- Temperature : Store at –20°C in anhydrous conditions; room temperature leads to ester hydrolysis (evidenced by free carboxylic acid in LC-MS) .

- Light Sensitivity : Amber vials prevent photodegradation of the Boc group .

- Degradation Analysis : Use LC-HRMS to identify byproducts (e.g., tert-butyl alcohol from Boc cleavage) .

Q. What strategies improve yield in multi-step syntheses involving this intermediate?

- Process Enhancements :

- Flow Chemistry : Continuous reactors for Boc protection reduce reaction time and improve reproducibility .

- Microwave-Assisted Synthesis : Accelerate esterification and hydroxylation steps with precise temperature control .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate/water minimizes product loss during isolation .

Q. How can the compound’s reactivity be leveraged in peptide coupling or glycosylation reactions?

- Applications in Drug Discovery :

- Peptide Synthesis : Activate the hydroxyl group via tosylation (e.g., TsCl/pyridine) for nucleophilic substitution .

- Glycosyl Donors : Convert the hydroxyl to a leaving group (e.g., triflate) for stereoselective glycosidic bond formation .

- Protecting Group Compatibility : Ensure Boc stability under coupling conditions (e.g., HATU/DIPEA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.